Silane,chlorobis(1-methylethyl)octadecyl-
Overview
Description
Silane,chlorobis(1-methylethyl)octadecyl- is an organosilicon compound with the molecular formula C24H51ClSiThis compound is characterized by a long-chain hydrocarbon (octadecyl) bonded to a silicon atom through a carbon-silicon bond, with two isopropyl groups and a chlorine atom attached to the silicon .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of silane,chlorobis(1-methylethyl)octadecyl- typically involves the reaction of octadecylsilane with chlorinating agents such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods
In industrial settings, the production of silane,chlorobis(1-methylethyl)octadecyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Silane,chlorobis(1-methylethyl)octadecyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups such as alkoxy, amino, or thiol groups.
Hydrolysis: In the presence of water or moisture, the compound can hydrolyze to form silanols and hydrochloric acid.
Condensation Reactions: The silanol groups formed from hydrolysis can further condense to form siloxane bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine (TEA) or pyridine to neutralize the hydrochloric acid formed.
Hydrolysis: This reaction occurs readily in the presence of water or moisture at ambient conditions.
Condensation Reactions: These reactions can be catalyzed by acids or bases and are often carried out at elevated temperatures.
Major Products Formed
Substitution Reactions: The major products are the substituted silanes with various functional groups.
Hydrolysis: The primary products are silanols and hydrochloric acid.
Condensation Reactions: The major products are siloxanes and water.
Scientific Research Applications
Silane,chlorobis(1-methylethyl)octadecyl- has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds and as a surface modifier for materials.
Biology: The compound is used in the modification of biomolecules and surfaces for biological assays and diagnostics.
Medicine: It is employed in the development of drug delivery systems and medical devices.
Mechanism of Action
The mechanism of action of silane,chlorobis(1-methylethyl)octadecyl- involves its ability to form strong bonds with various substrates through the silicon atom. The compound can react with hydroxyl groups on surfaces to form stable siloxane bonds, thereby modifying the surface properties. This makes it an effective surface modifier and coupling agent.
Comparison with Similar Compounds
Similar Compounds
Octadecylsilane: Similar in structure but lacks the isopropyl and chlorine groups.
Trichloro(octadecyl)silane: Contains three chlorine atoms instead of one.
Trimethoxy(octadecyl)silane: Contains three methoxy groups instead of the isopropyl and chlorine groups.
Uniqueness
Silane,chlorobis(1-methylethyl)octadecyl- is unique due to the presence of both isopropyl and chlorine groups, which provide distinct reactivity and properties compared to other similar compounds. This makes it particularly useful in applications requiring specific surface modifications and chemical reactivity .
Properties
IUPAC Name |
chloro-octadecyl-di(propan-2-yl)silane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H51ClSi/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26(25,23(2)3)24(4)5/h23-24H,6-22H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWEXYKXGNYYZLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[Si](C(C)C)(C(C)C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H51ClSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60701167 | |
Record name | Chloro(octadecyl)di(propan-2-yl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60701167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162578-85-0 | |
Record name | Chloro(octadecyl)di(propan-2-yl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60701167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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